(1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene (1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene
Brand Name: Vulcanchem
CAS No.: 52389-03-4
VCID: VC18726910
InChI: InChI=1S/C11H17N3/c1-8-6-9(2)11(10(3)7-8)12-13-14(4)5/h6-7H,1-5H3
SMILES:
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol

(1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene

CAS No.: 52389-03-4

Cat. No.: VC18726910

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

(1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene - 52389-03-4

Specification

CAS No. 52389-03-4
Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
IUPAC Name N-methyl-N-[(2,4,6-trimethylphenyl)diazenyl]methanamine
Standard InChI InChI=1S/C11H17N3/c1-8-6-9(2)11(10(3)7-8)12-13-14(4)5/h6-7H,1-5H3
Standard InChI Key DLLZWQCBOQDMMO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)N=NN(C)C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

(1E)-3,3-Dimethyl-1-(2,4,6-trimethylphenyl)triaz-1-ene features a triazene core (–N=N–N–) with distinct substituents:

  • Position 1: A mesityl group (2,4,6-trimethylphenyl), providing steric bulk and electron-donating effects.

  • Positions 3 and 3: Two methyl groups, enhancing stability through steric hindrance.

  • Configuration: The E-isomer (trans configuration) is thermodynamically favored due to reduced steric clash between the mesityl group and the triazene chain .

The mesityl group’s three methyl substituents create a shielded environment around the triazene moiety, influencing reactivity and intermolecular interactions .

Spectroscopic and Computational Insights

  • NMR Spectroscopy: Proton NMR reveals distinct signals for the mesityl aromatic protons (δ ~6.8 ppm) and methyl groups (δ ~2.2–2.4 ppm) .

  • UV-Vis Spectroscopy: The π-conjugated triazene system exhibits absorption in the UV range (λₘₐₓ ~250–300 nm), relevant for photochemical applications .

  • Computational Studies: Density functional theory (DFT) calculations highlight the planarity of the triazene backbone and the mesityl group’s electron-donating effects, which stabilize the molecule’s highest occupied molecular orbital (HOMO) .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₁₂H₁₇N₃
Molecular Weight191.27 g/mol
Hybridization (N atoms)sp² (triazene core)
Bond Length (N–N)~1.25–1.35 Å (theoretical)

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves:

  • Diazotization: Reaction of mesitylamine with nitrous acid (HNO₂) to form a diazonium salt.

  • Coupling with Dimethylamine: The diazonium salt reacts with dimethylamine under basic conditions to yield the triazene .

  • Purification: Chromatographic separation or recrystallization to isolate the E-isomer .

Example Reaction Pathway:

Mesitylamine+NaNO2+HClMesityldiazonium chloride(CH₃)₂NH(1E)-Triazene Derivative\text{Mesitylamine} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Mesityldiazonium chloride} \xrightarrow{\text{(CH₃)₂NH}} \text{(1E)-Triazene Derivative}

Advanced Photochemical Methods

Recent breakthroughs leverage photoactivation for metal-free cross-coupling reactions:

  • Irradiation at 365 nm excites the π-conjugated triazene, generating aryl radicals that couple with unactivated arenes (e.g., benzene derivatives) .

  • Advantages: Eliminates transition-metal catalysts, operates at room temperature, and achieves yields up to 85% .

Table 2: Comparison of Synthetic Methods

MethodConditionsYield (%)Key Advantage
Diazotization0–5°C, acidic60–70Scalability
PhotoactivationRT, UV light75–85Metal-free, mild conditions

Reactivity and Functional Applications

Thermal and Photochemical Decomposition

  • Thermal Stability: Decomposes at temperatures >150°C, releasing nitrogen gas and forming mesityl radicals .

  • Photoreactivity: Under UV light, the triazene undergoes homolytic cleavage, producing aryl radicals for C–C bond formation .

Applications in Organic Synthesis

  • Biaryl Coupling: Serves as a mesitylating agent in the synthesis of functionalized biphenyls .

  • Heterocycle Synthesis: Reacts with thiols or amines to form thiazoles or triazoles, respectively .

Case Study: Photoinduced coupling with toluene yields 3,3',5,5'-tetramethylbiphenyl, a precursor for liquid crystals .

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and aromatic hydrocarbons .

  • Stability: Sensitive to strong acids and UV light; stored under inert gas at –20°C .

Spectroscopic Fingerprints

  • IR Spectroscopy: N=N stretch at 1580–1620 cm⁻¹, C–H (aromatic) at 3000–3100 cm⁻¹ .

  • Mass Spectrometry: Molecular ion peak at m/z 191.1 (M⁺), with fragments at m/z 160 (loss of –N₂–) .

Comparative Analysis with Analogous Triazenes

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaKey FeatureApplication
(1E)-3,3-Dimethyl-1-mesityltriazeneC₁₂H₁₇N₃Steric shielding, photoactivityCross-coupling reactions
1-Phenyl-3,3-dimethyltriazeneC₉H₁₁N₃Smaller aryl group, higher reactivityDiazonium salt precursor
5-MesityltriazoleC₁₁H₁₃N₃Heterocyclic ring, thermal stabilityPharmaceutical intermediates

Future Directions and Research Opportunities

  • Mechanistic Studies: Elucidate the role of the mesityl group in stabilizing transition states during photoreactions .

  • Medicinal Chemistry: Explore antitumor activity via DNA alkylation, akin to dacarbazine .

  • Materials Science: Develop conductive polymers using triazene-based monomers.

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